molecular formula C6H8F6 B1454827 1,1,1,6,6,6-Hexafluorohexane CAS No. 3834-39-7

1,1,1,6,6,6-Hexafluorohexane

Cat. No. B1454827
CAS RN: 3834-39-7
M. Wt: 194.12 g/mol
InChI Key: JVCQYWPFVBWOIW-UHFFFAOYSA-N
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Description

1,1,1,6,6,6-Hexafluorohexane, also known as HFE-7100, is a colorless, odorless, and non-flammable liquid that belongs to the family of hydrofluoroethers. It has a high boiling point, low surface tension, and excellent chemical stability, making it a popular choice as a solvent and heat transfer fluid in various industries.

Scientific Research Applications

Electrosynthesis and Electrochemical Applications

1,1,1,6,6,6-Hexafluorohexane has been utilized in electrosynthesis, particularly in the electropolymerization of fluorene. Research conducted by Dong et al. (2009) highlights the use of an ionic liquid containing hexafluorophosphate for the anodic oxidation electropolymerization of fluorene. The resulting polyfluorene films demonstrated promising electrocatalytic activity, potentially useful in fuel oxidation (Dong et al., 2009).

Environmental Impact and Wastewater Treatment

Research on fluorochemicals in wastewater treatment facilities indicates the persistence and transformation of compounds like 1,1,1,6,6,6-Hexafluorohexane. Schultz et al. (2006) reported significant changes in the mass flows of various fluorochemicals during wastewater treatment processes, highlighting the challenge of removing these compounds from water sources (Schultz et al., 2006).

Health and Environmental Monitoring

Studies like that of Calafat et al. (2007) have examined the prevalence of polyfluoroalkyl chemicals (PFCs), including derivatives of 1,1,1,6,6,6-Hexafluorohexane, in the general population. This research sheds light on the widespread exposure to these chemicals and the need for monitoring their levels in various environments (Calafat et al., 2007).

Material Science and Chemical Synthesis

In material science and synthetic chemistry, compounds related to 1,1,1,6,6,6-Hexafluorohexane are used for various applications. For instance, Lv et al. (2018) discussed an iron-based metal-organic framework with hydrophobic properties, potentially relevant for the separation of hexane isomers, an application that could be explored with hexafluorohexane derivatives (Lv et al., 2018).

Molecular Chemistry and Interaction Studies

Research on ion/molecule reactions, such as those by Chen et al. (1994), involves studying the interactions and fragmentation mechanisms of molecules including 1,1,1,6,6,6-Hexafluorohexane. Such studies are crucial for understanding the chemical behavior of these molecules under various conditions (Chen et al., 1994).

properties

IUPAC Name

1,1,1,6,6,6-hexafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCQYWPFVBWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,6,6,6-Hexafluorohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KK Bhasin, RJ Cross, DS Rycroft, DWA Sharp - Journal of Fluorine …, 1979 - Elsevier
0 Elsevier Sequoia SA,Lausanne -Printedin the Netherlands Received: April6,1979 171 2,5-DISELENA-3,3,4,4-TETRAFLUOROHEXANE AND Page 1 Journal of Fluorine Chemistry, 14 (1979) 171-176 0 Elsevier Sequoia SA,Lausanne …
Number of citations: 14 www.sciencedirect.com
NA GAC - 1964 - search.proquest.com
Product identification techniques and kinetic studies have been used to investigate the mechanism of the gas phase perfluoroacetonitrileethylene reaction. Gas chromatography and …
Number of citations: 2 search.proquest.com
MJ Silvester - 1980 - etheses.dur.ac.uk
The oxidation of polyfluoroanisoles gave the corresponding 4,4.''-dimethoxybiphenyl derivatives. A vacant para position was shown to be a necessary condition for this coupling reaction…
Number of citations: 4 etheses.dur.ac.uk
VA Grinberg, VR Polishchuk, EI Mysov… - Bulletin of the Academy …, 1977 - Springer
Conclusions The anodic trifluoromemylation of ethylene, vinylidene fluoride, and dimeoiyl maleate was effected, and the role played by the “head to head” doubling of the olefins in …
Number of citations: 4 link.springer.com
BI Usachev - Organic Chemistry, 2020 - arkat-usa.org
This review is devoted to the chemistry of fluoroalkyl cyanides (RF-nitriles): their synthesis and chemical properties. Syntheses of non-functionalized RF-nitriles (FCH2CN, F2CHCN, …
Number of citations: 5 www.arkat-usa.org
S Kawamura, M Sodeoka - … Chemistry: Synthesis, Modeling …, 2021 - Wiley Online Library
This chapter reviews perfluoroalkylation reactions using perfluorocarboxylic acids and anhydrides as user‐friendly perfluoroalkyl sources. The methods described provide practical …
Number of citations: 4 onlinelibrary.wiley.com
ML Rahman - 1966 - search.proquest.com
The action of dinitrogen tetroxide on cellulose is not yet fully understood. The present work has therefore been an attempt to elucidate further the mechanism of its oxidative action and …
Number of citations: 0 search.proquest.com
RA Henry, EC Martin, WJ Murbach… - 1978 - apps.dtic.mil
The synthesis of polyurethane binders, which reversibly dissociate into liquid prepolymers andor comonomers when heated to 140-150 C and which recure to polymer after several …
Number of citations: 1 apps.dtic.mil
根本充, 菊川豪太, 別所毅, 山下征士, 小原拓 - 年次大会2016, 2016 - jstage.jst.go.jp
We performed molecular dynamics (MD) simulations of the self-assembled monolayer (SAM) and solvent interfaces in order to investigate the interfacial heat transfer characteristics of …
Number of citations: 3 www.jstage.jst.go.jp

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